molecular formula C8H3NO6Pb B12646034 Lead 5-nitroterephthalate CAS No. 60580-60-1

Lead 5-nitroterephthalate

Cat. No.: B12646034
CAS No.: 60580-60-1
M. Wt: 416 g/mol
InChI Key: BBUSXYPIFFHFHF-UHFFFAOYSA-L
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Description

Lead 5-nitroterephthalate is a chemical compound with the molecular formula C8H3NO6Pb It is a lead salt of 5-nitroterephthalic acid, characterized by its unique structural properties and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

Lead 5-nitroterephthalate can be synthesized by reacting 5-nitroterephthalic acid with a lead(II) salt, such as lead(II) acetate or lead(II) nitrate, in an aqueous medium. The reaction typically involves dissolving 5-nitroterephthalic acid in water, followed by the addition of the lead(II) salt solution. The mixture is then heated to facilitate the reaction, and the resulting precipitate is filtered, washed, and dried to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and implementing purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lead 5-nitroterephthalate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of dinitroterephthalate derivatives.

    Reduction: Formation of 5-aminoterephthalate.

    Substitution: Formation of various substituted terephthalate derivatives.

Mechanism of Action

The mechanism of action of lead 5-nitroterephthalate involves its interaction with biological molecules and metal ions. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. Additionally, the lead ion can bind to proteins and enzymes, disrupting their normal function and leading to toxic effects .

Comparison with Similar Compounds

Similar Compounds

  • Lead 2-nitroterephthalate
  • Lead 4-nitroterephthalate
  • Lead terephthalate

Comparison

Lead 5-nitroterephthalate is unique due to the position of the nitro group on the terephthalate ring, which influences its reactivity and coordination behavior.

Properties

CAS No.

60580-60-1

Molecular Formula

C8H3NO6Pb

Molecular Weight

416 g/mol

IUPAC Name

lead(2+);2-nitroterephthalate

InChI

InChI=1S/C8H5NO6.Pb/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;/h1-3H,(H,10,11)(H,12,13);/q;+2/p-2

InChI Key

BBUSXYPIFFHFHF-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])[N+](=O)[O-])C(=O)[O-].[Pb+2]

Origin of Product

United States

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